molecular formula C13H21NO B3161355 [(4-Ethoxyphenyl)methyl](2-methylpropyl)amine CAS No. 869943-88-4

[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine

Cat. No. B3161355
CAS RN: 869943-88-4
M. Wt: 207.31 g/mol
InChI Key: ZVBYSABMXRGBPX-UHFFFAOYSA-N
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Description

“(4-Ethoxyphenyl)methylamine” is a chemical compound with the molecular formula C13H21NO . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxyphenyl)methylamine” consists of a phenyl ring substituted with an ethoxy group at the 4-position. This phenyl ring is connected to a methyl group, which is in turn connected to a 2-methylpropyl group via an amine linkage .


Physical And Chemical Properties Analysis

“(4-Ethoxyphenyl)methylamine” is a liquid at room temperature . Its molecular weight is approximately 207.31 g/mol .

Scientific Research Applications

Carcinogen Metabolites and Tobacco Research

A study highlighted the measurement of human urinary carcinogen metabolites as a practical approach for obtaining important information about tobacco and cancer. It discussed the quantification of various carcinogens and their metabolites in the urine of smokers or non-smokers exposed to environmental tobacco smoke, emphasizing the utility of these assays in providing information about carcinogen dose, exposure delineation, and metabolism in humans (Hecht, 2002).

Immune Response Modifiers

Imiquimod, a compound structurally similar to "(4-Ethoxyphenyl)methylamine", has been shown to activate the immune system through localized induction of cytokines. This compound has demonstrated various biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting its consideration as a topical agent for treating various cutaneous diseases (Syed, 2001).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils, a reaction involving the addition of amines to alkyl chains, was reviewed for its potential in producing bio-based HAM-products. This process, catalyzed by rhodium, allows for the creation of functionalized compounds with industrial potential, particularly as monomers in polymer chemistry or bio-based surface-active agents (Vanbésien et al., 2018).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving the overall treatment schemes for these recalcitrant substances. This review compiled degradation efficiencies, reaction mechanisms, and the influence of various process parameters on the effectiveness of AOPs in treating amine- and azo-based compounds, highlighting the potential for environmental remediation and pollution control (Bhat & Gogate, 2021).

Amines in Surface Waters

A comprehensive review on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters identified a range of anthropogenic and natural sources. It emphasized the need for developing technologies focusing on degradation pathways of these compounds, considering their potential toxicity and role as precursors in forming nitrosamines and nitramines, which may contaminate drinking water supplies (Poste et al., 2014).

Mechanism of Action

The mechanism of action of “(4-Ethoxyphenyl)methylamine” is not clear from the available literature .

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBYSABMXRGBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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